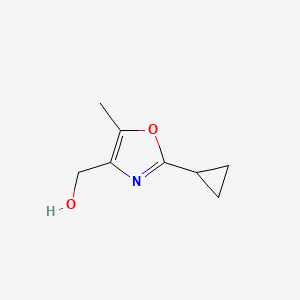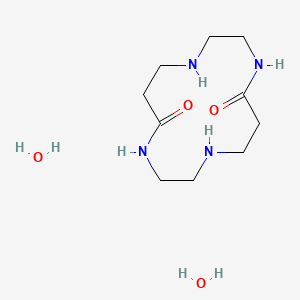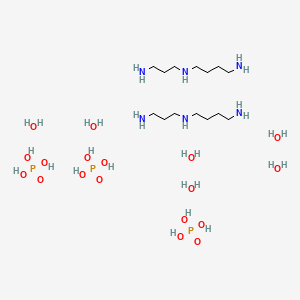
6-クロロ-1-メチル-1,2,3,4-テトラヒドロキノキサリン
概要
説明
6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound . It is an oil at room temperature .
Molecular Structure Analysis
The molecular formula of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is C9H11ClN2 . Its molecular weight is 182.65 .Physical And Chemical Properties Analysis
6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is an oil at room temperature . Its melting point is 51-53°C .科学的研究の応用
医薬品:潜在的な治療薬合成
6-クロロ-1-メチル-1,2,3,4-テトラヒドロキノキサリンは、治療薬の合成における可能性を探求されています。 その構造は、望ましい薬理学的特性を持つ化合物の開発につながる可能性のある修飾に適しています 。この化合物は、反応性クロロ基とメチル基により、さまざまな疾患の治療における応用を持つ分子の合成の前駆体として役立つ可能性があります。
農業:農薬開発
農業部門では、この化合物の化学構造は、農薬の開発に役立つ可能性を示唆しています。 クロロ基の存在は、害虫の神経系に干渉する化合物の作成に有利であり、より効果的な新しい農薬につながる可能性があります 。
工業化学:化学中間体
工業的に、6-クロロ-1-メチル-1,2,3,4-テトラヒドロキノキサリンは化学中間体として機能することができます。 その分子構造により、染料、樹脂、その他の工業用化学品の合成に使用できるさまざまな誘導体の作成が可能になります 。
環境科学:汚染物質の分解
この化合物は、特に汚染物質の分解において、環境科学に用途がある可能性があります。 その反応性は、環境中の有害な化学物質を分解するために利用することができ、生物修復の取り組みに役立ちます 。
材料科学:先端材料合成
材料科学では、この化合物の構造は、先端材料の合成に不可欠となる可能性があります。 たとえば、ポリマーやコーティングへの組み込みにより、耐久性や耐薬品性などの特性が向上した材料が得られる可能性があります 。
生化学:酵素阻害研究
最後に、生化学において、6-クロロ-1-メチル-1,2,3,4-テトラヒドロキノキサリンは、酵素阻害研究で使用される可能性があります。 阻害剤として作用することにより、酵素のメカニズムと、特定の生化学的経路を標的とする薬物の開発を理解するのに役立ちます 。
Safety and Hazards
The safety information for 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
It’s known that quinoxaline derivatives often interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that tetrahydroquinoxaline has two lone pairs of electrons, which can be readily transferred from the tetrahydroquinoxaline to the excited state of a fluorophore . This suggests that 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, influencing cellular processes .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (18265) and melting point (51-53°C), suggest that it may have good bioavailability .
Result of Action
It’s known that quinoxaline derivatives can have various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of chemical compounds .
生化学分析
Biochemical Properties
6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate the activity of neurotransmitter receptors, thereby affecting gene expression and cellular metabolism. Studies have demonstrated its impact on the proliferation and differentiation of various cell types .
Molecular Mechanism
At the molecular level, 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or acidic environments. Long-term exposure to this compound can lead to alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating neurotransmitter activity. At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity within the body .
Transport and Distribution
Within cells and tissues, 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
特性
IUPAC Name |
7-chloro-4-methyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSNBGOYKMLINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856410 | |
| Record name | 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28199-19-1 | |
| Record name | 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)
![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)







